molecular formula C20H18F2N4O2S B11035170 1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine

1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine

Cat. No.: B11035170
M. Wt: 416.4 g/mol
InChI Key: KYFANPATGKUTFK-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using a difluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylpyrimidinyl Group: The final step includes the coupling of the sulfonylated piperazine with a phenylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents such as sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases like sodium hydroxide for deprotonation, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18F2N4O2S

Molecular Weight

416.4 g/mol

IUPAC Name

4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C20H18F2N4O2S/c21-16-6-7-17(22)19(12-16)29(27,28)26-10-8-25(9-11-26)20-13-18(23-14-24-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2

InChI Key

KYFANPATGKUTFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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